molecular formula C21H19Cl2N3O4S2 B4595930 N-(3,4-dichlorophenyl)-4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide

N-(3,4-dichlorophenyl)-4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide

Cat. No.: B4595930
M. Wt: 512.4 g/mol
InChI Key: INZUZDZXUVTYHD-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide is a useful research compound. Its molecular formula is C21H19Cl2N3O4S2 and its molecular weight is 512.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 511.0194038 g/mol and the complexity rating of the compound is 716. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have focused on the synthesis and structural elucidation of benzenesulfonamide derivatives, contributing significantly to the understanding of their molecular and electronic structures. For instance, Rublova et al. (2017) synthesized two new sterically hindered structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which were characterized by X-ray single crystal diffraction, highlighting the importance of structural analysis in understanding the properties of such compounds (Rublova et al., 2017).

Biological Activity and Potential Applications

The research into benzenesulfonamide derivatives extends into evaluating their biological activities, which suggests potential applications in medical and pharmaceutical sciences. For example, the synthesis and in vitro antitumor activity of a novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives were studied by Sławiński and Brzozowski (2006), identifying compounds with significant activity against certain cancer cell lines, indicating the potential for these compounds in cancer therapy (Sławiński & Brzozowski, 2006).

Molecular Docking and Theoretical Studies

Further, the application of benzenesulfonamide derivatives in scientific research includes computational studies, such as molecular docking and density functional theory (DFT) calculations, to predict the interaction and behavior of these compounds with biological targets. Fahim and Shalaby (2019) conducted molecular docking and DFT calculations on novel benzenesulfonamide derivatives, providing insights into their mechanism of action and enhancing the understanding of their potential therapeutic applications (Fahim & Shalaby, 2019).

Properties

IUPAC Name

1-[4-[(3,4-dichlorophenyl)sulfamoyl]phenyl]-3-(3,4-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O4S2/c1-29-19-10-6-14(12-20(19)30-2)25-21(31)24-13-3-7-16(8-4-13)32(27,28)26-15-5-9-17(22)18(23)11-15/h3-12,26H,1-2H3,(H2,24,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZUZDZXUVTYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dichlorophenyl)-4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide
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N-(3,4-dichlorophenyl)-4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide
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N-(3,4-dichlorophenyl)-4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide
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N-(3,4-dichlorophenyl)-4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide
Reactant of Route 5
N-(3,4-dichlorophenyl)-4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide
Reactant of Route 6
N-(3,4-dichlorophenyl)-4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.